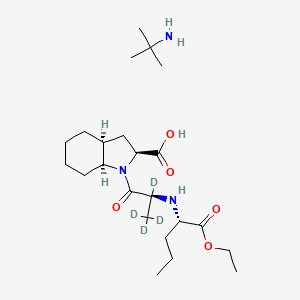

Perindopril-d4 t-Butylamine Salt

Beschreibung

Contextualizing Perindopril (B612348) in Contemporary Medicinal Chemistry Research

Perindopril is a well-established, non-sulfhydryl ACE inhibitor widely used for treating conditions such as hypertension and heart failure. drugbank.comnih.gov In the field of medicinal chemistry, the focus has shifted towards understanding its metabolic pathways, enhancing its stability, and developing analytical methods for its precise quantification in complex biological matrices. nih.govresearchgate.net The molecular structure of perindopril, with its multiple chiral centers and potential for degradation, presents unique challenges and opportunities for chemical investigation. researchgate.netresearchgate.net

Rationale for Deuterated Analogue Investigation in Pharmaceutical Sciences

The use of deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), has become an invaluable tool in pharmaceutical sciences. wikipedia.orgnih.gov This isotopic substitution can significantly alter the metabolic fate of a drug without changing its fundamental pharmacological activity. wikipedia.orgnih.govnih.gov

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a biological system. wikipedia.org By introducing a "heavy" isotope like deuterium, researchers can readily distinguish the labeled compound from its endogenous counterparts using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnumberanalytics.comcernobioscience.com This allows for precise quantification and the elucidation of metabolic pathways. nih.govcernobioscience.com The use of stable isotopes, such as deuterium, is particularly advantageous as they are non-radioactive. creative-proteomics.com

The salt form of an active pharmaceutical ingredient (API) can profoundly influence its physicochemical properties, including solubility, stability, and crystallinity. nih.govpharmasalmanac.comnumberanalytics.com Approximately half of all APIs on the market are formulated as salts to optimize these characteristics. pharmasalmanac.com The selection of an appropriate salt is a critical step in drug development, as it can significantly impact the drug's performance and manufacturability. nih.govpharmoutsourcing.com For instance, converting an API into a salt can improve its stability by preventing unwanted chemical degradation. europeanpharmaceuticalreview.com

Scope and Research Objectives for Perindopril-d4 t-Butylamine Salt Investigations

The investigation of this compound is primarily focused on its application as an internal standard in analytical and bioanalytical assays. The introduction of four deuterium atoms provides a distinct mass shift, facilitating its use in quantitative mass spectrometry-based studies of perindopril. scbt.com Research objectives include the synthesis and characterization of this isotopically labeled salt, and the development of robust analytical methods for the accurate measurement of perindopril in biological samples. A patent for a green synthesis process for preparing perindopril tert-butylamine (B42293) salt highlights the industrial relevance of this compound. wipo.int

Detailed Research Findings

This compound is a deuterated form of the ACE inhibitor perindopril. scbt.com The tert-butylamine salt form is a common choice for perindopril. google.com

The key feature of this compound is the presence of four deuterium atoms. scbt.com This isotopic labeling makes it an ideal internal standard for quantitative analysis of perindopril in complex mixtures, such as biological fluids. When used in conjunction with mass spectrometry, the mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification, correcting for any sample loss during preparation and analysis.

| Property | Value | Source |

| Chemical Formula | C23H43N3O5 | nih.gov |

| Molecular Weight | 445.6 g/mol | nih.gov |

| Physical State | Solid | chemicalbook.com |

| Color | White | chemicalbook.com |

| Melting Point | 110-117°C | chemicalbook.com |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | chemicalbook.com |

| Storage Temperature | -20°C Freezer, under inert atmosphere, hygroscopic | chemicalbook.comchemicalbook.com |

| CAS Number | 1356929-59-3 | chemicalbook.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNMDWMQHSMDDE-LJPFWORXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC.CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Research

Strategies for the Stereoselective Synthesis of Perindopril (B612348) Core Structure

Perindopril possesses five chiral centers, meaning there are 32 possible stereoisomers. nih.gov The therapeutic efficacy of Perindopril resides in a single, specific stereoisomer, (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-octahydro-1H-indole-2-carboxylic acid. wikipedia.orgepo.org Consequently, achieving high stereoselectivity is the most critical challenge in its synthesis. The primary approach involves the synthesis of key chiral intermediates which are then coupled to form the final molecule.

The (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) moiety is a bicyclic proline analogue that forms the backbone of Perindopril. nih.gov Its rigid structure is crucial for the drug's activity. Several synthetic routes have been developed to produce this intermediate in an enantiomerically pure form.

One common industrial method begins with (S)-indoline-2-carboxylic acid, which is subjected to catalytic hydrogenation to reduce the aromatic ring. nih.govcjph.com.cn This hydrogenation must be carefully controlled to yield the desired all-cis (2S,3aS,7aS) stereochemistry.

Hydrogenation Catalysts and Conditions: Platinum oxide (PtO₂) is often used as a catalyst for this transformation, typically in an acetic acid solvent at elevated temperatures (e.g., 60°C). nih.gov Another approach utilizes a rhodium on carbon (Rh/C) catalyst, which can allow for lower reaction pressures (2.0-3.0 MPa) and significantly reduced reaction times (4-8 hours) compared to other methods. cjph.com.cn A process using a 10% Pt/C catalyst at 5 bar hydrogen pressure has also been reported to give the final product in high yield and enantiomeric purity. chemicalbook.com

The resulting (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is then typically esterified, often as a benzyl (B1604629) ester, to protect the carboxylic acid group during the subsequent coupling step. epo.orggoogle.com This esterification is commonly achieved using benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. epo.org

An alternative strategy involves forming a trichloromethyloxazolidinone derivative, which allows for efficient separation of the desired (2R,3aS,7aS)-Oic stereoisomer from its epimer. This intermediate can then undergo further reactions to yield the target molecule. nih.gov

Asymmetric hydrogenation is a powerful tool in modern pharmaceutical synthesis for establishing stereocenters with high enantioselectivity. rsc.orguclm.es In the context of Perindopril synthesis, this technique is particularly relevant for the preparation of the N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine side chain.

This synthesis often involves the reductive amination of pyruvic acid with L-norvaline ethyl ester. google.com The subsequent hydrogenation of the resulting imine or enamine intermediate must be stereoselective to create the two adjacent chiral centers in the side chain correctly. Rhodium-based chiral catalysts are frequently employed for such transformations. rsc.orgresearchgate.netnih.gov

Catalyst Systems: Rhodium complexes with chiral bisphosphine ligands (e.g., PhTRAP, PinPhos, WalPhos) are effective for the asymmetric hydrogenation of N-protected indoles and other precursors. researchgate.net These catalysts, often generated in situ, can achieve high enantiomeric excesses (up to 95-98% ee). researchgate.net The choice of ligand is critical for directing the hydrogen addition to a specific face of the molecule, thereby setting the desired stereochemistry. rug.nlnih.gov

The successful application of these catalytic systems ensures that the side chain is synthesized with the correct (S,S) configuration before it is coupled with the octahydroindole-2-carboxylic acid core.

Deuteration Techniques for Specific Isotopic Labeling

Isotopically labeled compounds like Perindopril-d4 are essential as internal standards for pharmacokinetic studies and quantitative bioanalysis using mass spectrometry. rsc.orgx-chemrx.comresearchgate.net The "d4" designation indicates that four specific hydrogen atoms in the molecule have been replaced by deuterium (B1214612). pharmaffiliates.comartisbiotech.com

The synthesis of Perindopril-d4 requires the introduction of deuterium atoms at precise locations without altering the core structure or stereochemistry. This is typically achieved by using a deuterated starting material in the synthesis. For Perindopril-d4, the deuteration is located on the propionyl portion of the L-alanyl side chain. artisbiotech.com

The synthesis can be accomplished in several ways:

Using Deuterated Precursors: The most direct method involves using a deuterated version of a key building block. For example, a deuterated alanine (B10760859) derivative could be used in the coupling step. researchgate.net

Hydrogen-Deuterium Exchange: Another strategy is late-stage hydrogen-deuterium exchange (HIE), where specific protons on the final molecule or a late-stage intermediate are swapped for deuterium. x-chemrx.commusechem.com This can be achieved using catalysts (e.g., Iridium-based) in the presence of a deuterium source like deuterium oxide (D₂O). x-chemrx.commusechem.com

Reductive Deuteration: Alkenes or carbonyl groups can be reduced using deuterium gas (D₂) or deuterated reducing agents (e.g., NaBD₄, LiAlD₄) to introduce deuterium atoms. researchgate.net

The choice of method depends on the desired labeling pattern, the stability of the molecule under reaction conditions, and the availability of deuterated starting materials.

Achieving high isotopic purity and enrichment is critical for the utility of a labeled standard. nih.govwikipedia.org Isotopic purity refers to the percentage of the compound that contains the desired isotopic label, while isotopic enrichment refers to the percentage of a specific atomic position that is occupied by the isotope.

Several analytical techniques are used to confirm and quantify the level of deuteration:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment. rsc.orgresearchgate.netnih.gov By analyzing the mass-to-charge ratio, the exact mass of the labeled compound can be determined, and the distribution of isotopologues (molecules differing in the number of deuterium atoms) can be quantified. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the positions that have been deuterated. ²H (Deuterium) NMR can directly detect the presence and location of deuterium atoms, confirming the structural integrity of the labeled compound. rsc.org

Synthetic strategies to maximize isotopic purity include using highly enriched deuterated reagents and solvents, and designing reaction pathways that minimize opportunities for H/D scrambling or back-exchange. nih.gov

Salt Formation Processes and Crystalline Phase Control

The final step in the synthesis is the formation of the t-butylamine salt and its crystallization in a specific, stable form. Perindopril is administered as a salt to improve its stability and handling properties. epo.org The tert-butylamine (B42293) (erbumine) salt is a common form. wikipedia.orgepo.orgnih.gov

The salt formation is typically carried out after the final deprotection step of the synthesis (e.g., removal of the benzyl ester via catalytic hydrogenation). google.comgoogle.com The free acid of Perindopril is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or isopropanol. epo.org Tert-butylamine is then added to the solution, often at a slightly elevated temperature, to induce the formation of the salt, which then crystallizes upon cooling. epo.orggoogle.com

Controlling the crystalline phase (polymorphism) is crucial as different polymorphs can have different physical properties, including solubility and stability. researchgate.net Several polymorphs of Perindopril erbumine (alpha, beta, gamma, etc.) are known. epo.org The desired crystalline form is obtained by carefully controlling crystallization parameters:

Solvent System: The choice of solvent or solvent mixture (e.g., ethyl acetate, acetone (B3395972), ethanol, acetonitrile) is a key factor in determining which polymorph crystallizes. epo.org

Temperature: The temperature profile during crystallization, including the initial dissolution temperature and the cooling rate, influences crystal nucleation and growth.

Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to yield that specific form.

The resulting crystalline solid is then isolated by filtration, washed, and dried under vacuum to yield the final Perindopril-d4 t-Butylamine Salt. epo.orggoogle.com The structure and purity of the final salt are confirmed using techniques like single-crystal X-ray diffraction and differential scanning calorimetry. researchgate.net

Chemical Principles Governing t-Butylamine Salt Formation

The formation of this compound is an acid-base reaction governed by fundamental chemical principles. nih.govbjcardio.co.uk Perindopril is a dicarboxylic acid, and its conversion into a salt is a common practice in pharmaceutical development to enhance physicochemical properties such as solubility, dissolution rate, and stability. americanpharmaceuticalreview.comresearchgate.net

The process involves the reaction of the acidic carboxylic group on the Perindopril-d4 molecule with the basic primary amine, tert-butylamine (2-methylpropan-2-amine). nih.govbjcardio.co.uk This reaction is an exothermic neutralization process where the acidic proton from Perindopril's carboxyl group is transferred to the lone pair of electrons on the nitrogen atom of tert-butylamine. nih.gov This transfer results in the formation of two oppositely charged ions: the carboxylate anion of Perindopril-d4 and the tert-butylammonium (B1230491) cation. These ions are held together by a strong electrostatic (ionic) bond. bjcardio.co.uk

The efficiency and stability of the salt formation are largely dictated by the difference between the pKa value of the acidic drug and the pKa value of the conjugate acid of the basic salt former. A significant pKa difference ensures a more complete proton transfer, leading to a stable ionic salt that is less likely to disproportionate back into its free acid and base forms in solution. americanpharmaceuticalreview.com This conversion to a salt form is critical for improving the drug's properties, making it more suitable for formulation into a final dosage form. researchgate.net

Research into Green Synthesis Pathways for Enhanced Efficiency and Sustainability

Conventional industrial syntheses of perindopril have involved multiple steps, including peptide-coupling reactions using agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT), followed by deprotection steps such as catalytic hydrogenation to yield the final molecule before salt formation. epo.orggoogle.com While effective, these multi-step processes can generate significant by-products and may not be optimal in terms of efficiency and environmental impact. epo.org

In response, significant research has focused on developing "green" synthesis pathways that are more efficient, cost-effective, and environmentally friendly. google.comgoogle.com A novel green process has been developed that prepares perindopril and subsequently its tert-butylamine salt in just four steps. google.com This process is characterized by:

Simplified Reaction Pathway: The synthesis is shortened, reducing the number of intermediate steps and potential for waste generation. google.com

Mild Reaction Conditions: The reactions are carried out under less harsh conditions, which enhances safety and reduces energy consumption. google.comgoogle.com

Lewis Acid Catalysis: The amidation reaction is directly catalyzed by a Lewis acid, a more efficient and cleaner alternative to some traditional coupling agents. google.com

Further process improvements include the development of one-pot methods for the final steps. For instance, by adding a specific amount of water to the hydrogenation solvent, a one-pot hydrogenation and salt formation can be achieved. This technique has been shown to inhibit the formation of certain impurities, resulting in a final product with very high purity (e.g., 99.61%). cjph.com.cn These green approaches represent a significant advancement in the sustainable manufacturing of this compound. google.comresearchgate.net

Investigations into Amorphous versus Crystalline Forms of the Salt

The solid-state form of an active pharmaceutical ingredient is a critical attribute that influences its stability, solubility, and bioavailability. Perindopril t-butylamine salt can exist in different solid forms, primarily amorphous or various crystalline polymorphs. google.comfigshare.com

The green synthesis process described in recent patents directly yields an amorphous form of perindopril tert-butylamine salt. google.comgoogle.com Amorphous solids lack the long-range molecular order characteristic of crystalline materials, which can lead to enhanced solubility and dissolution rates. googleapis.com However, this lack of structure can also make them less stable and more susceptible to degradation from heat and humidity compared to their crystalline counterparts. googleapis.comnih.gov

Research has identified and characterized multiple crystalline forms of the salt, often referred to as polymorphs (e.g., Form α and Form β) and hydrated forms. figshare.commdpi.com The stability of these different forms is a key area of investigation. Studies on the solid-state stability of perindopril tert-butylamine have shown that its decomposition kinetics are influenced by temperature and relative humidity. nih.gov The presence of water can lead to the formation of hydrated crystalline forms, which have different physical properties from the anhydrous polymorphs. mdpi.com The choice between an amorphous or a specific crystalline form for a pharmaceutical formulation is therefore a critical decision based on a trade-off between solubility and stability. googleapis.commdpi.com

| Property | Amorphous Form | Crystalline Form |

|---|---|---|

| Molecular Structure | Disordered, lacking long-range order. googleapis.com | Highly ordered, three-dimensional lattice structure. google.com |

| Synthesis | Can be produced directly via novel green synthesis pathways. google.comgoogle.com | Often requires specific crystallization conditions from a solvent. google.com |

| Physical Stability | Generally lower; more susceptible to changes from heat and humidity. googleapis.comnih.gov | Generally higher; thermodynamically more stable. googleapis.com |

| Solubility | Typically higher due to lower lattice energy. googleapis.com | Typically lower than the amorphous form. googleapis.com |

| Key Research Focus | Preventing crystallization and degradation during storage. nih.gov | Controlling polymorphism and preventing conversion between forms. google.comfigshare.com |

Advanced Analytical Research Methodologies

Chromatographic Techniques for High-Resolution Separation and Quantification

High-resolution separation and precise quantification of Perindopril-d4 t-Butylamine Salt are predominantly achieved through advanced chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones for the analytical characterization of this stable isotope-labeled compound. These methods offer the sensitivity and specificity required for rigorous analysis in complex matrices.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

UPLC technology provides significant advantages in terms of resolution, speed, and sensitivity for the analysis of Perindopril-d4. Its application is crucial for developing robust methods for pharmacokinetic studies where it is often used as an internal standard for the quantification of perindopril (B612348). researchgate.netresearchgate.net

The successful separation of Perindopril-d4 from its non-labeled counterpart and other related substances hinges on the careful selection and optimization of the stationary and mobile phases. Reversed-phase columns are commonly employed, with C18 stationary phases being a frequent choice. For instance, columns such as the Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 μm) and Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm) have been successfully utilized. researchgate.netresearchgate.net

Optimization of the mobile phase composition is critical for achieving sharp peaks and adequate retention times. Typical mobile phases consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, often containing additives to improve peak shape and ionization efficiency in mass spectrometry. researchgate.netomicsdi.org Common additives include formic acid or ammonium (B1175870) acetate (B1210297). researchgate.netomicsdi.org The precise ratio of the organic to aqueous phase is adjusted to fine-tune the separation.

Interactive Data Table: UPLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 μm) |

| Mobile Phase A | Ammonium Acetate Buffer |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

While UPLC is frequently coupled with tandem mass spectrometry (MS/MS) for bioanalytical applications due to its high sensitivity and selectivity, conventional detectors like Ultraviolet (UV) and Photodiode Array (PDA) are also employed, particularly for purity assessments and method development. researchgate.net A PDA detector offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is useful for identifying and assessing the purity of chromatographic peaks. For perindopril and its related compounds, detection is often carried out at a wavelength of 215 nm, where the molecule exhibits significant absorbance. researchgate.netresearchgate.net This allows for reliable quantification and detection of impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical Characterization

HPLC remains a fundamental and widely used technique for the analytical characterization of this compound. It is extensively applied for quality control, stability testing, and the determination of purity and related substances.

Both isocratic and gradient elution modes are utilized in HPLC methods for analyzing Perindopril-d4.

Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analysis. This approach is often simpler and can be very robust. An example includes the use of an X-terra MS C18 column with a constant mobile phase mixture for separation. researchgate.net

Gradient Elution: This method involves changing the mobile phase composition during the chromatographic run. It is particularly advantageous for analyzing samples containing compounds with a wide range of polarities, such as in the determination of related substances and degradation products. researchgate.net A typical gradient might involve increasing the proportion of the organic solvent (e.g., acetonitrile) over time to elute more strongly retained components.

The choice between isocratic and gradient elution depends on the specific analytical goal, with gradient systems generally offering superior resolution for complex impurity profiles.

A primary application of HPLC is the assessment of the chemical purity of this compound. Regulatory standards require that active pharmaceutical ingredients and their labeled analogues meet stringent purity criteria. HPLC methods, often employing a C18 column like the Phenomenex Luna (250 × 4.6 mm, 5 µm), are developed and validated for this purpose. researchgate.netresearchgate.net

These methods are designed to separate Perindopril-d4 from any process-related impurities or potential degradation products. researchgate.net The purity is typically reported as a percentage, with values often exceeding 95% as determined by HPLC. lgcstandards.comlgcstandards.com The high sensitivity of these methods allows for the detection and quantification of impurities at very low levels, ensuring the quality and reliability of the stable isotope-labeled standard for its intended use in quantitative bioanalysis.

Interactive Data Table: HPLC Purity Analysis Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.2% Trifluoroacetic Acid Buffer : Acetonitrile (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Purity Specification | >95% |

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry serves as a cornerstone in the analytical characterization of pharmaceutical compounds, offering unparalleled sensitivity and specificity for both structural confirmation and the detection of trace-level substances. In the context of this compound, these techniques are indispensable for ensuring identity, purity, and quality.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful, validated methods for the separation, detection, and identification of Perindopril and its process-related impurities. researchgate.netnih.gov The chromatographic stage separates the parent compound from any impurities present in the sample matrix. Various reversed-phase columns, such as C8 and C18, are employed to achieve this separation, often using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.govnih.govresearchgate.net

Following separation, the eluent is introduced into the mass spectrometer. The mass analyzer provides mass-to-charge ratio (m/z) data for the molecular ions, which serves as a primary identifier for the compounds. In LC-MS/MS, specific parent ions are selected and fragmented to produce a unique pattern of product ions. This fragmentation pattern acts as a structural fingerprint, allowing for the confident identification of known impurities and the structural elucidation of novel, unknown degradation products. researchgate.net For instance, methods have been developed to simultaneously determine Perindopril and its known impurities, such as Perindoprilat (Impurity B) and others designated as Impurities C, D, E, and F. nih.govoup.com The high sensitivity of these methods allows for the detection and quantification of impurities at very low levels, which is critical for ensuring the safety and efficacy of the active pharmaceutical ingredient. nih.gov

| Impurity Name | Alternative Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Perindopril - Impurity A | L-(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid | C9H15NO2 | 169.22 |

| Perindopril - Impurity B | Perindoprilat | C17H28N2O5 | 340.41 |

| Perindopril - Impurity C | Perindoprilat Lactam A | C17H26N2O4 | 322.40 |

| Perindopril - Impurity D | (2S,3aS,7aS)-1-[(S)-N-((S)-1-Carboxybutyl)alanyl]octahydro-1H-indole-2-carboxylic acid ethyl ester | C17H26N2O4 | 322.40 |

| Perindopril - Impurity H | Perindopril Diketopiperazine | C30H48N4O4 | 528.73 |

In quantitative bioanalysis using LC-MS/MS, an internal standard is crucial for achieving accuracy and precision. scispace.com The ideal internal standard is a stable isotopically labeled (SIL) version of the analyte, such as this compound for the analysis of Perindopril. nih.govresearchgate.net SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties with the unlabeled analyte. scispace.com

This similarity ensures that the deuterated analogue and the analyte co-elute during chromatography and experience the same effects of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com By adding a known amount of Perindopril-d4 to every sample and standard, any variability during sample preparation (e.g., extraction, evaporation) or instrumental analysis is corrected for by calculating the ratio of the analyte's response to the internal standard's response. scispace.com While deuterated standards are highly effective, it is important to note that extensive deuterium (B1214612) labeling can sometimes lead to slight chromatographic separation from the analyte, a phenomenon that must be accounted for during method development. scispace.comchromatographyonline.com Despite this, the use of a deuterated analogue like Perindopril-d4 is a well-established strategy to mitigate matrix effects and ensure robust and reliable quantification in complex biological matrices like plasma. nih.govmyadlm.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. For this compound, HRMS determines the exact mass of the molecular ion, which can be used to deduce its elemental composition with a high degree of confidence. acs.org Unlike nominal mass measurements, which provide integer masses, HRMS can measure mass to several decimal places.

This precision allows for the differentiation between compounds that might have the same nominal mass but different elemental formulas. The experimentally determined exact mass can be compared to the theoretical exact mass calculated from the elemental formula (C₂₃H₃₉D₄N₃O₅). A close match between these values provides strong evidence for the identity and isotopic composition of the compound. nih.gov This technique is particularly valuable in confirming the successful incorporation of the four deuterium atoms in the Perindopril-d4 structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₉D₄N₃O₅ | scbt.com |

| Molecular Weight | 445.6 g/mol | nih.gov |

| Exact Mass | 445.34537846 Da | nih.gov |

| Monoisotopic Mass | 445.34537846 Da | nih.gov |

Spectroscopic Characterization Techniques for Molecular Structure and Conformation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For isotopically labeled compounds like this compound, these methods are essential for confirming the position and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. studymind.co.uk In the analysis of deuterated compounds, both Proton (¹H) NMR and Deuterium (²H or D-NMR) spectroscopy are employed. The use of deuterated solvents is standard practice in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. synmr.intcichemicals.com

For highly deuterated compounds where the residual proton signals in ¹H NMR are very weak, Deuterium NMR is an appealing alternative. sigmaaldrich.com D-NMR directly observes the deuterium nuclei, providing a clean spectrum where all proton signals are absent. This technique is highly effective for structure verification and for determining the degree of deuterium enrichment at specific sites within the molecule. sigmaaldrich.com The chemical shifts in D-NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward by leveraging existing knowledge of the proton spectrum. sigmaaldrich.com

| Property | Proton (¹H) | Deuteron (²H) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number (I) | 1/2 | 1 |

| Magnetogyric Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |

| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz |

Deuterium labeling is a powerful tool in NMR spectroscopy that goes beyond simple structural confirmation. It offers significant advantages for enhancing the quality and interpretability of NMR data. One key benefit is the enhancement of sensitivity in analytical methods. simsonpharma.com

Furthermore, site-specific deuterium labeling is invaluable for simplifying complex ¹H NMR spectra. By strategically replacing specific hydrogen atoms with deuterium, the corresponding signals disappear from the proton spectrum. studymind.co.uk This technique, known as site-specific interrogation, helps to resolve signal overlap and aids in the definitive assignment of resonances, which is particularly useful in large, complex molecules. synmr.inrsc.org This simplification allows researchers to focus on specific regions of a molecule, enabling detailed study of its local structure, dynamics, and interactions without interference from other parts of the molecule. synmr.in

Fourier Transform Infrared (FTIR) Spectroscopy in Solid-State Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used for the characterization and analysis of solid-state pharmaceutical compounds like this compound. It provides detailed information about the molecular structure and functional groups present in the sample by measuring the absorption of infrared radiation.

In the solid-state analysis of Perindopril tert-butylamine (B42293), the parent compound of the deuterated analogue, FTIR spectra reveal characteristic absorption bands corresponding to its various functional groups. researchgate.netmdpi.com Experimental and theoretical IR spectra have been used to analyze the compound, identifying key vibrational frequencies. nih.gov For instance, typical spectra recorded in the 4000–650 cm⁻¹ range show distinct peaks for N-H, C-H, C=O (carboxyl and ester), and C-O stretching vibrations, which together form a unique molecular fingerprint for the compound. researchgate.netresearchgate.net

The introduction of four deuterium atoms in this compound significantly alters its infrared spectrum. The substitution of hydrogen with deuterium, a heavier isotope, causes a predictable shift in the vibrational frequencies of the associated bonds. Specifically, the C-D (carbon-deuterium) stretching and bending vibrations absorb at lower wavenumbers (cm⁻¹) compared to the corresponding C-H (carbon-hydrogen) bonds. This isotopic shift is a direct consequence of the increased reduced mass of the C-D oscillator.

This H/D isotope exchange effect is a valuable tool in spectral analysis, as it allows for the precise assignment of vibrational modes and the structural elucidation of specific sites within the molecule. ispc-conference.org By comparing the FTIR spectrum of this compound with that of its non-deuterated counterpart, analysts can confirm the position and extent of deuterium incorporation. ispc-conference.orgresearchgate.net The ability to distinguish C-D from C-H bonds provides an unequivocal method for identifying the deuterated active pharmaceutical ingredient (API) and differentiating it from isotopic impurities. researchgate.netacs.org

Below is a table outlining the characteristic FTIR spectral regions for the parent compound and the expected shifts upon deuteration.

| Functional Group | Typical Wavenumber (Perindopril) | Expected Wavenumber (Perindopril-d4) | Vibrational Mode |

| O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | No significant change | Stretching |

| N-H Stretch (Amine) | 3400-3250 cm⁻¹ | No significant change | Stretching |

| C-H Stretch (Aliphatic) | 2980-2850 cm⁻¹ | ~2200-2100 cm⁻¹ (C-D Stretch) | Stretching |

| C=O Stretch (Ester) | ~1740 cm⁻¹ | No significant change | Stretching |

| C=O Stretch (Carboxylic Acid) | ~1720 cm⁻¹ | No significant change | Stretching |

| C-H Bend (Aliphatic) | 1470-1350 cm⁻¹ | ~1050-950 cm⁻¹ (C-D Bend) | Bending (Scissoring/Rocking) |

Note: The exact wavenumbers can vary based on the specific molecular environment and solid-state form.

Advanced Method Validation Frameworks in Accordance with International Guidelines

The validation of analytical methods is a mandatory requirement in pharmaceutical analysis to ensure that a method is suitable for its intended purpose. pharmaerudition.orggavinpublishers.com For a compound like this compound, which may be used as an active ingredient or as an internal standard in bioanalytical studies, method validation must be performed in accordance with internationally recognized guidelines, primarily those from the International Conference on Harmonisation (ICH), such as the Q2(R2) guideline. nih.govnih.govfda.gov

These frameworks ensure that analytical procedures are reliable, reproducible, and accurate for the quantification of the analyte and its impurities. researchgate.net The validation process involves rigorously testing a series of performance characteristics to demonstrate the method's suitability. nih.gov While validation data specific to this compound is not extensively published, the principles and methodologies are well-established through studies on the non-deuterated parent compound, Perindopril, and on other isotopic labeling experiments. nih.govacs.orgrasayanjournal.co.in

The validation of an analytical method for this compound would typically involve a comprehensive evaluation of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. gavinpublishers.com

Evaluation of Linearity, Accuracy, Precision, and Robustness

These four parameters are cornerstones of any quantitative analytical method validation, ensuring the reliability of the data generated.

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The result is often expressed by the correlation coefficient (r) or coefficient of determination (r²), with values close to 1 indicating excellent linearity. For Perindopril, various HPLC methods have demonstrated linearity over specific concentration ranges. rasayanjournal.co.inresearchgate.net

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| RP-HPLC | 20-100 | 0.9997 |

| Spectrophotometry | 24–56 | Not Specified |

| RP-HPLC | 0.01 - 1 mg/mL (Perindopril) | Not Specified |

Data compiled from studies on Perindopril erbumine/tert-butylamine. researchgate.netrasayanjournal.co.inresearchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a placebo or sample matrix and then analyzed. The results are expressed as the percentage of recovery. High recovery values indicate an accurate method.

| Method | Analyte Concentration | Mean Recovery (%) | Relative Error (%) |

| Spectrophotometry | 2.21 µg/mL | 98.39–101.78% | < 3% |

| Spectrophotometry | 5.00 µg/mL | 98.39–101.78% | < 3% |

| HPLC | Not Specified | 99.86 ± 0.5% | Not Specified |

Data compiled from studies on Perindopril. nih.govnih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the method's performance within the same laboratory but on different days, with different analysts, or on different equipment.

| Parameter | %RSD |

| Intra-day Precision | < 1.5% |

| Inter-day Precision | < 1.5% |

| Repeatability (High Concentration) | 2.39% |

| Repeatability (Low Concentration) | 1.55% |

Data compiled from studies on Perindopril. nih.govnih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The results should show no significant impact on the analytical outcome, confirming the method's robustness. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics, especially for the analysis of impurities or for determining low concentrations of an analyte.

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org It is the concentration that yields a signal-to-noise ratio of typically 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaerudition.org It is the concentration that yields a signal-to-noise ratio of typically 10:1.

These limits can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). nih.gov

The table below presents reported LOD and LOQ values for Perindopril from various analytical methods, which provides a benchmark for methods that would be developed for its deuterated analogue.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Spectrophotometry (BCG Method) | 0.0534 µg/mL | 0.1644 µg/mL |

| Spectrophotometry (BPB Method) | 0.0592 µg/mL | 0.1795 µg/mL |

| Spectrophotometry (Method A) | 0.49 µg/mL | Not Specified |

| Spectrophotometry (Method B) | 0.90 µg/mL | Not Specified |

| Oxidative Coupling Reaction | 0.1866 µg/mL | 0.5653 µg/mL |

| HPLC | 0.75 µg/mL | 2.3 µg/mL |

Data compiled from various studies on Perindopril. nih.govresearchgate.netscielo.brresearchgate.net

Impurity Profiling and Characterization Research

Methodologies for the Identification of Known and Unknown Impurities

The identification of impurities requires robust analytical methodologies that can separate and detect various related substances from the main compound.

Stability-indicating analytical methods are essential to separate the drug substance from its potential degradation products, process impurities, and other related compounds. These methods are specifically designed to be sensitive to changes in the drug's composition over time and under various environmental conditions.

For Perindopril (B612348) and its related salts, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique. rsisinternational.orgresearchgate.net Research has led to the development of specific, sensitive, and precise stability-indicating RP-HPLC methods for the estimation of Perindopril and the separation of its degradation products. researchgate.net

Key parameters of these methods often include:

Stationary Phase: C8 or C18 columns are frequently used for separation. researchgate.netresearchgate.net For instance, a YMC-Pack C8 column (250 mm x 4.6mm; 5 µm particle size) has been successfully used. researchgate.net

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., potassium phosphate (B84403) buffer) is typical. researchgate.net The pH of the mobile phase is a critical parameter, often adjusted to an acidic pH (e.g., 2.5) with orthophosphoric acid to achieve optimal separation. researchgate.net

Detection: UV detection at a wavelength of 215 nm is commonly used for the quantification of Perindopril and its impurities. rsisinternational.orgresearchgate.netresearchgate.net

Flow Rate and Temperature: Controlled flow rates (e.g., 1.7 ml/min) and column temperatures (e.g., 40-50°C) are maintained to ensure reproducibility. rsisinternational.orgresearchgate.net

These validated methods can effectively separate Perindopril from known impurities like Perindoprilat and other degradation products, making them suitable for routine quality control and stability studies. researchgate.net

While HPLC can separate impurities, identifying their structures requires more advanced techniques. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for impurity characterization. ijfmr.comajrconline.org

For Perindopril and its deuterated analogs, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool. rsisinternational.org This method offers high sensitivity and specificity, allowing for the detection and quantification of Perindopril, its active metabolite Perindoprilat, and their deuterated forms (including Perindopril-d4) in complex matrices like human plasma. umsb.ac.id

Common hyphenated techniques used in impurity profiling include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structure of unknown impurities. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Offers detailed structural information, enabling the unambiguous identification of impurities. ajrconline.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. researchgate.net

These techniques are vital for moving beyond simple detection to the structural elucidation of impurities, which is essential for understanding their potential impact. ijfmr.com

Quantitative Analysis of Impurity Levels

Once identified, impurities must be accurately quantified to ensure they remain below established safety thresholds.

Impurity profiles can vary depending on the sample matrix, whether it is the bulk drug substance, a finished pharmaceutical product, or a biological sample.

Bulk Drug Substance: Analysis focuses on impurities arising from the synthesis and degradation of the API itself.

Pharmaceutical Dosage Forms: The profile includes impurities from the API, as well as potential degradants arising from interactions with excipients in the formulation. researchgate.net

Biological Matrices: In samples like human plasma or whole blood, the analysis focuses on the parent drug and its metabolites. Sensitive UPLC-MS/MS methods have been developed to determine the levels of Perindopril, Perindoprilat, and their deuterated standards in these matrices.

Several known impurities of Perindopril have been identified and are used as reference standards in these analyses. daicelpharmastandards.compharmaffiliates.com

Table 1: Known Impurities of Perindopril

| Impurity Name | Molecular Formula |

|---|---|

| Perindopril - Impurity B (Perindoprilat) | C₁₇H₂₈N₂O₅ |

| Perindopril - Impurity C | C₁₇H₂₆N₂O₄ |

| Perindopril - Impurity D | C₁₇H₂₆N₂O₄ |

This interactive table summarizes key identified impurities related to Perindopril.

The profile of impurities in a drug substance is heavily influenced by the manufacturing process. daicelpharmastandards.com Impurities can arise from various sources:

Starting Materials and Reagents: Contaminants in the initial materials can carry through the synthesis. daicelpharmastandards.com

Side Reactions: Unintended reactions can occur during synthesis, leading to the formation of by-products. daicelpharmastandards.com

Incomplete Reactions: Unreacted intermediates can remain in the final product. daicelpharmastandards.com

Degradation: The API can degrade during synthesis, purification, or storage. daicelpharmastandards.com

For example, certain impurities can be degradation products while also being by-products of the synthetic route. researchgate.net The specific conditions of a reaction, such as temperature and the molar ratio of reagents, can significantly affect the formation of impurities. google.com

Research into Impurity Control Strategies

Effective impurity control relies on a deep understanding of the synthetic process and the implementation of robust purification methods. Research has focused on several key strategies:

Process Optimization: Modifying the synthetic route to minimize the formation of impurities is a primary strategy. This can involve adjusting reaction conditions, such as temperature and catalysts. For instance, carrying out a coupling reaction at a controlled temperature of 10-15°C can lead to a more complete conversion and reduce impurity formation. google.com

Advanced Purification Techniques: The development of novel purification methods is crucial for removing impurities that are structurally similar to the API. One effective method for Perindopril involves the formation of a dicyclohexylamine (B1670486) salt, which can be selectively crystallized to achieve a purity of over 99.9%. google.com This crystalline salt can then be converted into the desired final salt form. google.com

Use of Validated Analytical Methods: The routine application of validated stability-indicating and quantitative methods is a cornerstone of impurity control. These methods allow for the continuous monitoring of impurity levels in raw materials, intermediates, and the final product, ensuring that they remain within acceptable limits. researchgate.net

By combining optimized synthesis with advanced purification and rigorous analytical monitoring, the levels of impurities in Perindopril-d4 t-Butylamine Salt can be effectively controlled.

Table 2: Summary of Analytical Methods for Perindopril and Impurities

| Technique | Stationary Phase (Column) | Mobile Phase | Detection |

|---|---|---|---|

| RP-HPLC | YMC-Pack C8 | Acetonitrile / 0.05 M Potassium Phosphate Buffer (pH 2.5) | UV at 215 nm |

| RP-HPLC | Phenomenex Luna C18 | 0.2% Trifluoroacetic Acid Buffer / Acetonitrile | UV at 215 nm |

This interactive table provides an overview of the analytical techniques discussed in the text.

Solvent Selection and pH Optimization for Purity Enhancement

The purification of Perindopril and its salts is highly dependent on the strategic selection of solvents and the precise control of pH during extraction and precipitation processes. Research has demonstrated that adjusting the pH of an aqueous solution containing impure perindopril can significantly enhance the effectiveness of impurity removal through liquid-liquid extraction.

A patented process outlines a method for obtaining substantially pure Perindopril t-Butylamine Salt by extracting an aqueous solution of the impure compound with a suitable organic solvent at a pH range of 4.0 to 6.5. google.com The rationale behind this pH-controlled extraction lies in the differential solubility of perindopril and its impurities at various pH levels. By maintaining the pH within this specific range, the separation of the desired compound into the organic phase is maximized, while a significant portion of impurities remains in the aqueous phase. For instance, one documented example shows that adjusting the pH of a mixture of Perindopril t-Butylamine Salt, water, and methylenedichloride to 5.4 resulted in a purity of 99.3% in the isolated residue. google.com

The choice of solvent for both the initial extraction and the subsequent dissolution before salt formation is equally critical. For the extraction step, solvents such as methylenedichloride, chloroform (B151607), ethylenedichloride, toluene, and heptane (B126788) have been identified as effective. google.com Following the extraction and concentration of the organic layer, a different set of solvents is employed to dissolve the perindopril base before the addition of t-butylamine to precipitate the final salt. Solvents suitable for this stage include ethyl acetate (B1210297), methanol (B129727), ethanol, isopropyl alcohol, acetonitrile, and dioxane. google.com

Analytical chromatographic methods also underscore the importance of pH in achieving separation, which is a prerequisite for purification. Studies have shown that the pH of the mobile phase has a significant effect on the peak shapes and resolution of perindopril and its impurities. oup.com Optimal separation has been reported at pH values as low as 2.5, indicating that acidic conditions can be crucial for resolving closely related substances. oup.comnih.govresearchgate.net

The table below summarizes the findings from a key study on solvent and pH optimization for perindopril purification.

Table 1: Solvent and pH Conditions for Perindopril t-Butylamine Salt Purification

| Step | Parameter | Condition/Solvent | Purpose | Resulting Purity | Source |

|---|---|---|---|---|---|

| Extraction | pH | 4.0 - 6.5 | To separate perindopril from aqueous impurities | - | google.com |

| pH (Example) | 5.4 (with HCl) | To optimize extraction into the organic phase | 99.3% (residue) | google.com | |

| Organic Solvent | Methylenedichloride, Chloroform, Toluene, etc. | To extract perindopril from the aqueous solution | - | google.com |

| Salt Formation | Dissolution Solvent | Ethyl acetate, Methanol, Acetonitrile, etc. | To dissolve the purified perindopril base before precipitation | >97% | google.com |

Crystallization and Purification Techniques for Impurity Reduction

Crystallization is a powerful and widely used technique for the purification of active pharmaceutical ingredients, including this compound. This process is highly selective, allowing for the formation of a highly ordered crystal lattice of the desired compound, while impurities are largely excluded and remain in the mother liquor. The effectiveness of crystallization depends on several factors, including the choice of solvent, temperature profile, and the rate of cooling.

Various methods have been developed to crystallize Perindopril t-Butylamine Salt to achieve high purity. One approach involves the peptide-coupling of intermediates followed by debenzylation. The resulting Perindopril t-Butylamine Salt is then obtained by crystallization from a solvent mixture, such as ethyl acetate and isopropanol. epo.org The final precipitation of the salt can be initiated by methods including cooling, seeding with existing crystals, or the partial removal of the solvent to induce supersaturation. google.com

Temperature control is a critical aspect of crystallization. A specific example demonstrates a process where the reaction mass is stirred at approximately 30°C, followed by cooling to 0°C and holding at 0-5°C for several hours. google.com This controlled cooling profile facilitates the formation of well-defined crystals and maximizes impurity rejection. The resulting solid is then filtered and washed with a solvent like cold ethyl acetate to remove any residual mother liquor containing impurities, achieving a final purity of 99.77%. google.com

In addition to traditional cooling crystallization, other techniques have been employed. An improved synthetic process highlights a one-pot method for hydrogenation and salt formation. In this method, the addition of a controlled amount of water to the hydrogenation solvent was found to inhibit the formation of a specific diketopiperazine impurity, leading to a product with 99.61% purity. cjph.com.cn The choice of solvent for crystallization and washing is paramount; acetone (B3395972) and methanol have also been used effectively in different process variations. google.com Furthermore, purification steps often include filtration through agents like celite or hiflo to remove catalysts and other solid unwanted materials before the crystallization step. google.comgoogle.com

The table below details various crystallization techniques and their impact on the purity of the final product.

Table 2: Crystallization and Purification Techniques for Perindopril t-Butylamine Salt

| Technique | Solvent System | Key Parameters | Resulting Purity | Source |

|---|---|---|---|---|

| Cooling Crystallization | Ethyl acetate / Isopropanol | Addition of t-butylamine to initiate salt formation and crystallization. | High pharmaceutical purity | epo.org |

| Controlled Cooling | Ethyl acetate | Stirring at 30°C, then cooling to 0-5°C for 2 hours. Washing with cold ethyl acetate. | 99.77% | google.com |

| One-Pot Hydrogenation & Salt Formation | Hydrogenation solvent with added water | Addition of water inhibits the formation of impurity 7. | 99.61% | cjph.com.cn |

| Recrystallization | Acetone | Crude product dissolved in acetone, warmed to 45-50°C, then cooled to 10-15°C. | - | google.com |

| Recrystallization | Methanol | Crude product recrystallized from methanol. | - | google.com |

Advanced Research Applications and Methodological Enhancements

Application of Perindopril-d4 as a Research Tool in Mechanistic Studies

Perindopril-d4, a deuterium-labeled isotopologue of Perindopril (B612348), serves as a critical tool in advanced research, particularly in elucidating the intricate mechanisms of chemical reactions and biological transformations. The substitution of four hydrogen atoms with deuterium (B1214612) provides a mass shift that is readily detectable by mass spectrometry, enabling researchers to trace the metabolic fate of the molecule without altering its fundamental chemical properties.

The use of stable isotope-labeled compounds like Perindopril-d4 is a cornerstone of modern mechanistic studies. In chemical synthesis and degradation studies, incorporating a deuterium label allows for the precise tracking of molecular fragments. By analyzing the mass spectra of reactants, intermediates, and products, chemists can map the movement of the labeled portion of the molecule. This technique is invaluable for confirming proposed reaction mechanisms, identifying bond-cleavage and formation events, and understanding complex molecular rearrangements. For instance, if a degradation pathway involves the loss of a specific part of the Perindopril molecule, the presence or absence of the deuterium-labeled fragment in the resulting degradants provides definitive evidence for that pathway.

In the realm of drug metabolism, Perindopril-d4 is instrumental for in vitro studies using systems such as liver microsomes or hepatocytes. These studies are designed to understand how the drug is chemically altered by metabolic enzymes before it is tested in living organisms. When Perindopril-d4 is incubated in these systems, its metabolites can be distinguished from endogenous molecules and from the unlabeled drug, which can be run in parallel experiments.

The primary biotransformation of Perindopril is the hydrolysis of its ethyl ester to form the pharmacologically active metabolite, Perindoprilat. nih.govnih.gov Other identified pathways include the formation of acyl glucuronides of both Perindopril and Perindoprilat, as well as the internal cyclization to form lactam structures. nih.gov By using Perindopril-d4 as a tracer, researchers can quantify the formation rates of these metabolites with high precision and sensitivity, providing a clear picture of the metabolic profile in a controlled in vitro environment. This helps in identifying the specific enzymes responsible for each biotransformation step.

Solid-State Research Methodologies for Form Stability

The solid-state properties of a pharmaceutical salt like Perindopril t-Butylamine Salt (also known as Perindopril erbumine) are critical for its stability, manufacturability, and bioavailability. nih.govgoogle.com Extensive research is dedicated to understanding and controlling these properties.

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. google.com These different forms, or polymorphs, can have varied physical properties. Perindopril t-butylamine salt is known to exhibit polymorphism. Different crystalline forms, such as α and β polymorphs, have been identified and characterized. amazonaws.comresearchgate.net Additionally, other forms, like the theta (θ) polymorph, have been described in patent literature. google.com The existence of an amorphous form, which lacks a long-range ordered molecular structure, is also a possibility that is often investigated, as it typically has different solubility and stability characteristics compared to crystalline forms. The study of these forms is essential to ensure consistent product quality and performance.

The definitive identification and characterization of different solid forms of Perindopril t-butylamine salt rely on a suite of analytical techniques. Single-crystal X-ray diffraction has been used to determine the three-dimensional structure of polymorphs α and β. researchgate.net Spectroscopic methods, such as Fourier Transform Raman (FT-Raman), provide vibrational fingerprints unique to each crystalline form. amazonaws.com Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal behavior, such as melting points and dehydration events. amazonaws.com These methods have also been instrumental in the synthesis and characterization of a novel hydrated form of Perindopril erbumine. amazonaws.com The presence of water molecules within the crystal structure, forming hydrates, can significantly impact the stability of the compound. nih.gov

Table 1: Analytical Techniques for Solid-State Characterization of Perindopril t-Butylamine Salt

| Technique | Application | Findings |

|---|---|---|

| Single-Crystal X-ray Diffraction | Determines the precise 3D arrangement of atoms in a crystal. | Elucidation of the structures for polymorphs α and β. researchgate.net |

| FT-Raman Spectroscopy | Provides information on molecular vibrations, unique to each form. | Characterization of different crystalline forms. amazonaws.com |

| Thermal Analysis (TGA/DSC) | Measures changes in physical properties as a function of temperature. | Identifies dehydration events and thermal stability profiles. amazonaws.com |

The chemical stability of Perindopril t-butylamine salt in the solid state is significantly influenced by intermolecular interactions and environmental factors like temperature and humidity. nih.govnih.gov The compound has two primary degradation pathways: hydrolysis of the ester group to form Perindoprilat and intramolecular cyclization to create a lactam impurity. nih.gov

Table 2: Degradation Pathways of Perindopril t-Butylamine Salt

| Degradation Pathway | Description | Influencing Factors |

|---|---|---|

| Hydrolysis | Cleavage of the ethyl ester group. | Presence of moisture. nih.gov |

Development of Green Analytical Chemistry Approaches for Perindopril-d4 t-Butylamine Salt Analysis

The principles of Green Analytical Chemistry (GAC) are increasingly being applied to the analysis of pharmaceutical compounds to minimize the environmental impact of analytical procedures. bohrium.com GAC aims to reduce or eliminate the use of hazardous chemicals, decrease waste generation, and lower energy consumption without compromising the analytical performance of the method. bohrium.comsciensage.info For a stable-labeled internal standard like this compound, which is crucial for the accurate quantification of Perindopril in complex matrices, the development of green analytical methods is paramount for routine analysis in quality control and bioequivalence studies. ajchem-a.comeurekaselect.com These approaches not only contribute to environmental sustainability but also enhance laboratory safety and can reduce operational costs. nih.gov

Reduction of Solvent Consumption and Waste Generation

A primary focus of green analytical chemistry is the minimization of organic solvents, which are often hazardous and contribute significantly to laboratory waste. bohrium.com High-performance liquid chromatography (HPLC), a cornerstone technique for pharmaceutical analysis, traditionally consumes large volumes of organic solvents like acetonitrile (B52724) and methanol (B129727). nih.gov Research has focused on developing eco-friendly HPLC methods for Perindopril analysis, which are directly applicable to its deuterated analogue.

Strategies to reduce solvent use and waste include:

Optimizing Chromatographic Conditions: By employing Analytical Quality by Design (AQbD) and response surface methodologies, critical parameters such as mobile phase composition, flow rate, and column temperature can be optimized to achieve efficient separation with reduced solvent consumption. bohrium.comcolab.ws For instance, a validated eco-friendly RP-HPLC method for Perindopril Erbumine utilized a mobile phase of methanol, acetonitrile, and phosphate (B84403) buffer (34:30:36 v/v/v), demonstrating a commitment to greener solvent mixtures. colab.wsresearchgate.net Another study achieved optimal separation of Perindopril and other antihypertensives using a mobile phase of acetonitrile and phosphate buffer in a 34:66 (v/v) ratio, highlighting a significant reduction in the organic solvent proportion. nih.gov

Using Greener Solvents: There is a growing trend to replace toxic organic solvents with more environmentally benign alternatives. bohrium.com Ethanol, which is biodegradable and has low toxicity, has been successfully used as an organic modifier in mobile phases for the analysis of antihypertensive drug combinations, including Perindopril. bohrium.com The use of water as a solvent, where feasible, is also a key strategy; for example, distilled water has been used as a diluting solvent in spectrophotometric methods for Perindopril. nih.govresearchgate.net

Adopting Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UPLC) and nano-HPLC systems operate at higher pressures using columns with smaller particle sizes. sciensage.infoajchem-a.com This leads to significantly shorter analysis times, reduced flow rates, and consequently, a drastic reduction in solvent consumption and waste generation per sample. ajchem-a.com A UPLC method for Perindopril Arginine used a flow rate of only 0.2 mL/min with a runtime of 3 minutes, showcasing a substantial improvement in efficiency and greenness over conventional HPLC methods. ajchem-a.com

Exploring Alternative Analytical Methods: Spectrophotometric methods have been developed as simple, rapid, and green alternatives to chromatography for the determination of Perindopril. nih.govresearchgate.net These techniques often use minimal amounts of reagents and solvents and avoid the large volumes of mobile phases associated with HPLC, thereby significantly reducing chemical waste. nih.gov

The following table compares a conventional HPLC method with a greener UPLC method for Perindopril analysis, illustrating the potential for solvent and waste reduction.

| Parameter | Conventional HPLC Method | Green UPLC Method | Reduction |

| Mobile Phase | Phosphate Buffer:Acetonitrile (65:35 v/v) rasayanjournal.co.in | Acetonitrile:0.1% TFA (40:60 v/v) ajchem-a.com | N/A (Composition Varies) |

| Flow Rate | 1.0 mL/min colab.ws | 0.2 mL/min ajchem-a.com | 80% |

| Run Time | ~10 minutes colab.ws | 3 minutes ajchem-a.com | 70% |

| Solvent Consumption per Run | ~10 mL | 0.6 mL | 94% |

| Estimated Waste per 100 Analyses | ~1000 mL | 60 mL | 94% |

Assessment of Environmental Impact of Analytical Procedures

To objectively evaluate and compare the environmental friendliness of different analytical methods, several assessment tools have been developed. nih.govnih.gov These tools provide a systematic way to quantify the greenness of a procedure, moving beyond qualitative descriptions. For methods analyzing Perindopril and its deuterated standard, these metrics are essential for validating the "green" credentials of newly developed techniques. colab.ws

Commonly used greenness assessment tools include:

National Environmental Methods Index (NEMI): This is a qualitative tool that uses a simple pictogram to indicate the greenness of a method based on four criteria: whether any PBT (persistent, bioaccumulative, toxic) chemicals are used, if any chemicals are listed on the RCRA (Resource Conservation and Recovery Act) list of hazardous wastes, the pH of the waste, and the total amount of waste generated. bohrium.comnih.gov

Analytical Eco-Scale: This is a semi-quantitative approach that assigns a score to an analytical procedure. nih.govnih.gov The ideal "green" method gets a score of 100, and penalty points are subtracted for each aspect of the procedure that deviates from the ideal, such as the hazards of reagents, energy consumption, and waste generation. colab.ws An eco-scale score of 87 was achieved for a green HPLC method for Perindopril, indicating a high degree of environmental friendliness. colab.ws

Green Analytical Procedure Index (GAPI): GAPI is a more comprehensive tool that evaluates the entire analytical process, from sample collection and preparation to the final determination. nih.govresearchgate.net It uses a pictogram with different colored sections representing various aspects of the method's environmental impact, providing a clear visual assessment of its green profile. colab.wsnih.gov Several newly developed methods for Perindopril have been confirmed to be eco-friendly using the GAPI tool. nih.govresearchgate.net

AGREE: Analytical Greenness Metric: This is a software-based tool that provides a more holistic and quantitative assessment. colab.ws It uses a circular pictogram where each of the 12 principles of Green Analytical Chemistry is represented by a segment. The final score, from 0 to 1, and the resulting color-coded diagram provide an at-a-glance summary of the method's greenness. colab.ws

The table below summarizes the key features of these environmental impact assessment tools.

| Assessment Tool | Methodology | Key Assessment Criteria | Output Format |

| NEMI | Qualitative | Use of PBT/RCRA chemicals, waste volume, waste pH bohrium.comnih.gov | Pictogram (four quadrants) |

| Analytical Eco-Scale | Semi-quantitative | Reagent hazards, energy consumption, waste generation, instrument use colab.wsnih.govnih.gov | Numerical Score (0-100) |

| GAPI | Comprehensive (Qualitative/Quantitative) | Sample preparation, solvent/reagent use, instrumentation, energy consumption colab.wsnih.gov | Color-coded Pictogram (5 pentagrams) |

| AGREE | Quantitative (Software-based) | Alignment with the 12 principles of GAC colab.ws | Color-coded Circular Diagram & Numerical Score (0-1) |

The application of these tools confirms that by prioritizing greener solvents, optimizing instrument parameters, and considering alternative techniques, the environmental footprint of analyzing this compound can be significantly reduced, aligning with the broader goals of sustainable science. colab.wsnih.gov

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Analytical Method Development

The development of robust analytical methods is a cornerstone of pharmaceutical quality control. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to streamline and enhance this process. For angiotensin-converting enzyme (ACE) inhibitors like perindopril (B612348), ML algorithms can be employed to analyze vast datasets and predict optimal chromatographic conditions, leading to faster method development and improved separation efficiency. nih.govnih.govresearchgate.netacs.org

Table 1: Potential Applications of AI/ML in Analytical Method Development for Perindopril-d4 t-Butylamine Salt

| AI/ML Application | Potential Benefit |

| Predictive Modeling of Chromatographic Behavior | Faster method development, reduced solvent consumption. |

| Automated Peak Integration and Analysis | Increased accuracy and throughput of data analysis. |

| Anomaly Detection in Chromatograms | Early identification of potential stability issues or impurities. |

| Optimization of Mass Spectrometry Parameters | Enhanced sensitivity and selectivity for quantification. |

Advancements in High-Throughput Screening for Stability and Purity Assessment

High-throughput screening (HTS) methodologies are becoming increasingly vital for the rapid assessment of drug stability and purity. These techniques enable the parallel analysis of numerous samples under various stress conditions, providing a comprehensive understanding of a compound's degradation profile in a fraction of the time required by traditional methods. nih.govnih.gov

For this compound, HTS can be employed to evaluate its stability under a range of pH, temperature, and light exposure conditions. This is particularly important as perindopril is known to degrade through hydrolysis and cyclization pathways. nih.gov By utilizing microplate-based assays and automated liquid handling systems, researchers can efficiently screen for conditions that may compromise the integrity of the labeled standard. The data generated from these HTS studies can be used to establish optimal storage and handling procedures, ensuring the long-term reliability of this compound as an internal standard. nih.gov Furthermore, HTS can be integrated with mass spectrometry to provide rapid purity assessments, identifying and quantifying any potential impurities or degradants. nih.gov

Novel Spectroscopic Techniques for Real-Time Monitoring of Degradation

The ability to monitor the degradation of pharmaceutical compounds in real-time offers significant advantages in understanding reaction kinetics and identifying transient intermediates. Novel spectroscopic techniques are at the forefront of this endeavor, providing non-invasive and continuous analysis of chemical changes. mdpi.comlongdom.org

Techniques such as Raman and near-infrared (NIR) spectroscopy, coupled with fiber-optic probes, can be implemented for in-line monitoring of this compound solutions. mdpi.comresearchgate.net These methods provide molecularly specific information, allowing for the simultaneous tracking of the parent compound and its degradation products. For example, the degradation of perindopril erbumine has been studied using microcalorimetry and HPLC to determine its degradation kinetics. nih.gov Similar principles can be applied using real-time spectroscopic methods to continuously monitor the degradation of this compound under forced degradation conditions, such as acidic, alkaline, and oxidative stress. ijpsr.comsigmaaldrich.com This approach provides a dynamic view of the degradation process, which is often missed with traditional time-point-based analyses. nih.gov

Table 2: Comparison of Spectroscopic Techniques for Real-Time Monitoring

| Spectroscopic Technique | Principle | Advantages for Degradation Monitoring |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. longdom.org | High chemical specificity, non-destructive, can be used in aqueous solutions. |

| Near-Infrared (NIR) Spectroscopy | Absorption of light in the near-infrared region. | Rapid analysis, non-invasive, suitable for solid and liquid samples. |

| Fluorescence Spectroscopy | Emission of light from a sample after photon absorption. longdom.org | High sensitivity, can detect low concentrations of fluorescent species. longdom.org |

Exploration of Alternative Isotopic Labeling Strategies for Expanded Research Applications